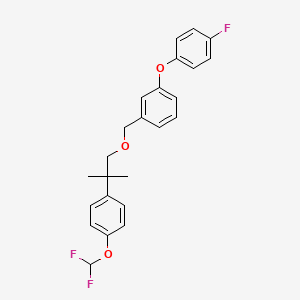
Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene is a complex organic compound characterized by the presence of difluoromethoxy and fluorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the difluoromethoxyphenyl and fluorophenoxybenzene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include halogenated solvents, catalysts, and base reagents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated solvents, catalysts, and base reagents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Difluoromethoxy)phenyl]-2-(4-fluorophenoxy)ethanamine
- 1-[2-(Difluoromethoxy)phenyl]-2-(4-fluorophenoxy)propane
Uniqueness
1-((2-(4-(Difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene is unique due to its specific structural features, including the presence of both difluoromethoxy and fluorophenoxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
80843-63-6 |
|---|---|
Molecular Formula |
C24H23F3O3 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-[1-[[3-(4-fluorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C24H23F3O3/c1-24(2,18-6-10-21(11-7-18)30-23(26)27)16-28-15-17-4-3-5-22(14-17)29-20-12-8-19(25)9-13-20/h3-14,23H,15-16H2,1-2H3 |
InChI Key |
VFDJYLNAYQDNOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















